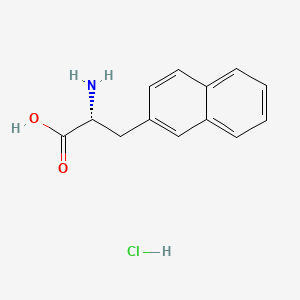

(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, also known as R-NAP, is an organic compound that has been used in scientific research for decades. R-NAP is a chiral molecule with a unique structure that can be used for various purposes, including drug discovery, enzyme inhibition, and protein-protein interactions. It has been found to have a variety of biochemical and physiological effects and can be used in laboratory experiments with great success.

Wissenschaftliche Forschungsanwendungen

Fluorescent Derivatisation

The compound has been evaluated for its applicability as a fluorescent derivatizing reagent. When coupled to the amino group of various amino acids, it yields derivatives that exhibit strong fluorescence, making it suitable for biological assays. The derivatives demonstrate strong fluorescence in ethanol and water at physiological pH, with good quantum yields and emission wavelengths between 644 and 657 nm, which is preferable in biological assays (Frade et al., 2007).

Asymmetric Synthesis

The compound plays a crucial role in the efficient synthesis of key intermediates for pharmaceutical compounds, such as cinacalcet hydrochloride. The practical resolution of related compounds to optically pure enantiomers highlights its significance in the production of therapeutically relevant substances (Mathad et al., 2011).

Catalysis and Material Science

In material science, the compound contributes to the synthesis of new classes of aromatic polyamines containing donor and acceptor moieties. These polymers, which can emit blue light, are organosoluble and have high glass-transition temperatures, making them potentially useful in optoelectronic applications (Liou et al., 2006).

Molecular Modelling and Anticonvulsant Activity

The compound's derivatives have been synthesized and evaluated for their anticonvulsant activities, showcasing its utility in developing new therapeutic agents. Molecular modelling studies further suggest that these derivatives can modulate CNS activity, pointing towards potential applications in neuroscience (Ghareb et al., 2017).

Wirkmechanismus

Target of Action

It is known that this compound is an alanine derivative . Alanine derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .

Mode of Action

It is suggested that as an alanine derivative, it may interact with its targets to influence the secretion of anabolic hormones and supply fuel during exercise .

Biochemical Pathways

Given its potential role as an ergogenic supplement, it may be involved in pathways related to energy metabolism and muscle recovery .

Result of Action

As an alanine derivative used as an ergogenic supplement, it may contribute to improved physical performance and recovery .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEYSNIVQNSZGX-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)